(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a fluorine atom, three methyl groups, and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of methyl groups: Methylation can be carried out using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(4-Fluorophenyl)piperazine: Known for its use in various pharmaceutical applications.
Uniqueness
(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific fluorine substitution and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
634152-48-0 |
---|---|
Molecular Formula |
C10H15FO2 |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
(1R,4R,5S)-4-fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H15FO2/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI Key |
RKXLLZZBIORHII-FWWHASMVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H](OC2=O)F |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.